2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride

Description

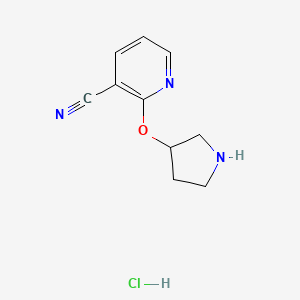

2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride is a nicotinonitrile derivative featuring a pyrrolidine ring substituted at the 3-position with an oxygen atom linked to the 2-position of the pyridine core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-6-8-2-1-4-13-10(8)14-9-3-5-12-7-9;/h1-2,4,9,12H,3,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZWCJWYKPIFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=N2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-72-4 | |

| Record name | 3-Pyridinecarbonitrile, 2-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the pyrrolidine derivative reacts with nicotinonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the treatment of central nervous system disorders and infectious diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)nicotinonitrile Hydrochloride

- Structural Differences : Replaces the pyrrolidine (5-membered ring) with azetidine (4-membered ring), reducing molecular weight (211.65 g/mol vs. ~225.7 g/mol for the pyrrolidine analog) and altering ring strain and conformational flexibility .

- Physicochemical Properties : The smaller azetidine ring may decrease solubility compared to pyrrolidine due to reduced hydrogen-bonding capacity.

- Biological Implications : Azetidine’s higher ring strain could affect binding affinity to biological targets, though specific activity data is unavailable.

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)-nicotinonitrile

2-(2-Hydroxyethyl)-nicotinonitrile (6CI)

1,2-Dihydro-6-hydroxy-1,4-dimethyl-nicotinonitrile

- Activity : Reported biological activity at 500 units (unspecified metric), suggesting hydroxyl and methyl groups may enhance target engagement. The absence of a pyrrolidine ring highlights the role of substituents in modulating efficacy .

Comparative Data Table

Biological Activity

2-(Pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features, which include a pyrrolidine ring and a nicotinonitrile moiety. This compound has potential applications in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders and infectious diseases. The biological activity of this compound can be attributed to its interactions with various molecular targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHClNO

- CAS Number: 1187932-72-4

This compound features a pyrrolidine ring, which is known for its role in drug discovery, enhancing the pharmacological potential of the molecule. The presence of the nitrile group also contributes to its biological activity by enabling hydrogen bonding and other interactions that influence binding affinity.

The mechanism of action for this compound involves modulating the activity of specific molecular targets. The pyrrolidine component can interact with various receptors and enzymes, acting as either an agonist or antagonist depending on the target. The nitrile group enhances its ability to participate in hydrogen bonding, which is crucial for binding interactions with biological macromolecules .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Activity: The compound has shown promise in modulating neuronal nicotinic receptors (NNR), which are implicated in various CNS disorders. Its selectivity for specific NNR subtypes may enhance therapeutic outcomes for conditions such as anxiety and depression .

- Antiviral Properties: Preliminary studies have suggested that derivatives of nicotinonitriles, including this compound, may possess antiviral activity against certain pathogens, making them potential candidates for antiviral drug development .

Case Studies

-

Study on NNR Modulation:

A study investigated the effects of this compound on NNRs in vitro. Results indicated that the compound selectively activated the α4β2 subtype over others, suggesting its potential for treating disorders mediated by these receptors . -

Antiviral Screening:

In a recent antiviral profiling study, compounds related to this compound were tested against various viral strains. The results showed significant activity with low cytotoxicity, highlighting the compound's therapeutic potential .

Comparison with Similar Compounds

To better understand the uniqueness and advantages of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine-2-one | Pyrrolidine ring | CNS modulation |

| Pyrrolidine-2,5-dione | Similar scaffold | Antimicrobial properties |

| Prolinol | Pyrrolidine derivative | Asymmetric synthesis |

Uniqueness: The combination of the pyrrolidine ring and nicotinonitrile moiety in this compound enhances its pharmacological versatility compared to other pyrrolidine derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-(pyrrolidin-3-yloxy)-nicotinonitrile hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, nicotinonitrile derivatives can undergo substitution with pyrrolidin-3-ol under reflux in anhydrous solvents like dichloromethane or acetonitrile. Phosphorus oxychloride (POCl₃) is often used to activate hydroxyl groups for substitution, as seen in analogous nicotinonitrile syntheses . Post-reaction, the hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl. Yield optimization requires controlled temperature (70–90°C), inert atmospheres, and stoichiometric excess of the pyrrolidine derivative. Impurities from incomplete substitution or side reactions (e.g., over-chlorination) necessitate purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring integration (e.g., δ 3.5–4.0 ppm for pyrrolidinyl protons) and nitrile group presence (C≡N at ~110–120 ppm in ¹³C). Aromatic protons from the nicotinonitrile moiety appear at δ 7.5–8.5 ppm .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₃O·HCl). Mobile phases like acetonitrile/0.1% formic acid are used to resolve polar byproducts .

- FT-IR : Confirms functional groups (C≡N stretch ~2240 cm⁻¹, N-H from hydrochloride ~2500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions with HCl .

- Storage : Store at 2–8°C in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC.

- Light sensitivity : Use amber vials and compare UV-Vis spectra before/after light exposure.

- Solution stability : Assess pH-dependent hydrolysis (e.g., in PBS buffers) by tracking nitrile-to-amide conversion via IR .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the substitution step?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Dichloromethane balances reactivity and selectivity .

- Catalysts : Additives like DMAP (4-dimethylaminopyridine) accelerate substitution while reducing HCl byproduct accumulation.

- Temperature gradients : Stepwise heating (50°C → 80°C) improves reaction control. Real-time monitoring via TLC or in-situ FT-IR detects intermediates .

Q. What strategies resolve discrepancies in purity assessments between HPLC and elemental analysis?

Discrepancies often arise from residual solvents or counterion variability. Cross-validate with:

- Karl Fischer titration : Quantify water content.

- ICP-MS : Detect metal impurities from catalysts.

- DSC/TGA : Identify polymorphic forms or hydrate formation affecting elemental ratios .

Q. How can biological activity assays be designed to evaluate this compound’s kinase inhibition potential?

- Enzyme assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo™ luminescence kits to measure IC₅₀.

- Cellular models : Treat cancer cell lines (e.g., HeLa, A549) and assess viability via MTT assays. Include positive controls (e.g., staurosporine) and validate target engagement via Western blotting .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- DFT calculations : Model transition states for substitution reactions (e.g., B3LYP/6-31G* level).

- Molecular docking : Predict binding affinities to kinase ATP-binding pockets using AutoDock Vina .

Q. How does solvent choice impact the compound’s stability during long-term enzymatic assays?

Q. What mechanistic insights explain unexpected byproducts in scale-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.